2-Bromo-4-chlorobenzamide

Description

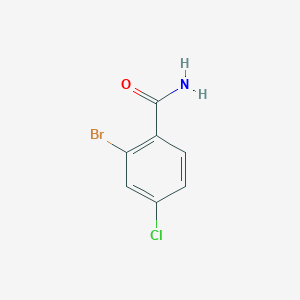

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVNOBBLFYXBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568371 | |

| Record name | 2-Bromo-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131002-01-2 | |

| Record name | 2-Bromo-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Bromo-4-chlorobenzamide (CAS: 131002-01-2)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. It moves beyond a simple recitation of data, offering insights into the compound's chemical behavior, synthetic utility, and analytical characterization, grounded in fundamental principles of organic chemistry.

This compound is a disubstituted aromatic amide, a class of compounds that serves as a cornerstone for building complex molecular architectures in medicinal and materials science. Its identity is defined by the precise arrangement of its functional groups on the benzene ring, which dictates its reactivity and potential applications.

The primary amide group, ortho to a bromine atom and para to a chlorine atom, creates a unique electronic and steric environment. This substitution pattern is critical for its role as a versatile synthetic intermediate.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

| CAS Number | 131002-01-2 | [1][2] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white crystalline solid (Predicted) | [3] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, acetone) and have low solubility in water. | [3][4] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [5] |

Synthesis and Chemical Reactivity

Understanding the synthetic origin and inherent reactivity of this compound is crucial for its effective application. While specific literature on its synthesis is sparse, a logical and industrially viable pathway can be constructed from its corresponding acid.

Proposed Synthetic Workflow

The most direct route involves the amidation of 2-bromo-4-chlorobenzoic acid. This precursor is accessible and its conversion to the amide is a standard transformation in organic synthesis.

Diagram 2: Proposed Synthesis of this compound

A plausible two-step synthesis from the corresponding benzoic acid.

Protocol 1: Synthesis via Acyl Chloride Intermediate

-

Acid Chloride Formation: To a solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or Toluene) with a catalytic amount of DMF, add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases and TLC/LC-MS analysis confirms the consumption of the starting material.

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

-

Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or Dichloromethane). Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide (e.g., 3.0 eq) dropwise, or bubble anhydrous ammonia gas through the solution.

-

Work-up and Isolation: After the reaction is complete, quench with water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Core Reactivity Insights

The molecule's reactivity is governed by the interplay between the amide group and the two halogen substituents. This makes it a valuable substrate for cross-coupling reactions, which are fundamental to modern drug discovery.[6]

-

The Bromine Atom (C2): The C-Br bond is weaker than the C-Cl bond, making it the more reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[6][7] The ortho position relative to the amide group can introduce steric hindrance, potentially requiring more robust catalytic systems or elevated temperatures compared to a para-substituted bromide.

-

The Chlorine Atom (C4): The C-Cl bond is stronger and generally less reactive in standard palladium-catalyzed reactions.[6] However, with the use of specialized, electron-rich ligands (e.g., biarylphosphines), this position can also be functionalized, allowing for sequential or selective cross-coupling strategies.

-

The Amide Group (C1): The primary amide is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions.[7] The N-H bonds can also be involved in reactions such as N-alkylation or N-arylation under specific conditions.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex, high-value molecules.[8] The halogenated benzamide framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[4][9]

-

Pharmaceutical Intermediates: The ability to selectively functionalize the C-Br and C-Cl positions makes this compound an ideal starting point for constructing libraries of compounds for drug discovery screening.[8][10] Derivatives of substituted benzamides are key components in therapeutic agents like Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[4]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate is used to create novel active ingredients in crop protection agents.[8][11] The presence of halogens can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity, which are crucial properties for effective agrochemicals.[11]

Diagram 3: Role as a Synthetic Intermediate

Pathway from building block to high-value compounds.

Analytical Characterization Profile

Unambiguous characterization is essential for verifying the identity and purity of any chemical reagent. The following is a predictive guide to the key analytical signatures for this compound based on its structure and data from analogous compounds.[12][13]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | ~7.5-8.0 ppm: Multiple signals in the aromatic region corresponding to the 3 aromatic protons. ~6.0-7.5 ppm (broad): Two signals corresponding to the -NH₂ protons; chemical shift can vary with solvent and concentration. | The electron-withdrawing effects of the halogens and the amide group will shift the aromatic protons downfield. Amide protons are exchangeable and often appear as broad singlets.[12][14] |

| ¹³C NMR | ~165-170 ppm: Signal for the carbonyl carbon (C=O). ~125-140 ppm: Multiple signals for the 6 aromatic carbons. The carbons attached to the halogens (C-Br, C-Cl) and the amide group (C-CONH₂) will have distinct chemical shifts. | The carbonyl carbon is characteristically deshielded. The substitution pattern on the aromatic ring will result in six unique carbon environments.[12] |

| IR Spectroscopy | ~3100-3400 cm⁻¹: Two distinct N-H stretching bands (symmetric and asymmetric). ~1650-1680 cm⁻¹: Strong C=O (Amide I) stretching band. ~1600-1450 cm⁻¹: Aromatic C=C stretching bands. <1000 cm⁻¹: C-Br and C-Cl stretching bands in the fingerprint region. | These absorption bands are highly characteristic of a primary aromatic amide structure.[12][15] |

| Mass Spectrometry (HRMS) | A complex molecular ion cluster due to the isotopes of Bromine (⁷⁹Br, ⁸¹Br) and Chlorine (³⁵Cl, ³⁷Cl). The exact mass would confirm the elemental composition of C₇H₅BrClNO. | The isotopic signature of bromine (approx. 1:1 ratio) and chlorine (approx. 3:1 ratio) creates a unique and easily identifiable pattern for the molecular ion, confirming the presence of both halogens.[12] |

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk. The following guidelines are synthesized from safety data for structurally related compounds.[5][16][17]

Hazard Profile:

-

Acute Toxicity: May be harmful if swallowed or inhaled.[16]

-

Irritation: Causes skin irritation and serious eye irritation.[16][17]

-

Respiratory: May cause respiratory tract irritation.[16]

Protocol 2: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[17]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[5]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5] Store locked up.[17]

-

Incompatible Materials: Avoid strong oxidizing and strong reducing agents.[16]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[16]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[16]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]

References

Sources

- 1. halochem.com [halochem.com]

- 2. 131002-01-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-4-chlorobenzamide | CAS#:791137-22-9 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Bromo-4-fluorobenzamide [synhet.com]

- 14. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-4-chlorobenzamide for Advanced Research

This guide provides an in-depth technical overview of 2-Bromo-4-chlorobenzamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and significant applications, underpinned by scientific integrity and practical insights.

Core Molecular and Physical Characteristics

This compound is a halogenated aromatic compound with significant utility in organic synthesis. A precise understanding of its fundamental properties is critical for its effective application in research and development.

The molecular formula for this compound is C7H5BrClNO.[1] Its molecular weight is approximately 234.48 g/mol .[1] The structural arrangement of a bromine atom at the second position and a chlorine atom at the fourth position of the benzamide backbone imparts unique reactivity to the molecule, making it a valuable precursor in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5BrClNO | Halochem[1] |

| Molecular Weight | 234.48 g/mol | Halochem[1] |

| CAS Number | 131002-01-2 | Halochem[1] |

| Purity | ≥ 98% | Halochem[1] |

Note: For related compounds, 4-Bromo-2-chlorobenzamide also has the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol .[2][3] It is described as a white solid that is insoluble in water but soluble in organic solvents.[2] Another related isomer, 2-bromo-N-(4-chlorophenyl)benzamide, has a distinct molecular formula of C13H9BrClNO and a molecular weight of 310.57 g/mol .[4]

Synthesis of this compound: A Validated Protocol

Conceptual Synthesis Workflow

The synthesis can be logically structured in two primary stages: the formation of an acyl chloride from the corresponding benzoic acid, followed by its reaction with an ammonia source to form the final benzamide product.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for amide synthesis and should be adapted and optimized under appropriate laboratory conditions.

-

Activation of Carboxylic Acid:

-

In a fume hood, dissolve 2-Bromo-4-chlorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature or under gentle reflux until the evolution of gas ceases, indicating the formation of the acyl chloride. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

-

Amidation:

-

Cool the reaction mixture containing the newly formed 2-Bromo-4-chlorobenzoyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution while stirring vigorously. This is a highly exothermic reaction and requires careful temperature control.

-

Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted ammonia and salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

-

Applications in Research and Drug Development

Halogenated benzamides are crucial building blocks in medicinal chemistry and materials science. The specific substitution pattern of this compound provides two reactive sites, the bromine and chlorine atoms, which can be selectively functionalized.

While direct applications of this compound are not extensively detailed in the provided results, its utility can be inferred from the applications of its structural analogs and precursors like 2-Bromo-4-chlorobenzaldehyde. This related compound is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6][7][8] The presence of halogen atoms can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical factors in drug design.[7]

The benzamide moiety itself is a common feature in many biologically active compounds. The bromo and chloro substituents on the aromatic ring can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures, a common strategy in the development of novel therapeutic agents.

Illustrative Signaling Pathway Involvement

Many benzamide-containing drugs act as inhibitors of specific enzymes or as antagonists at G-protein coupled receptors. The diagram below illustrates a generalized mechanism of how a hypothetical drug derived from this compound might inhibit a signaling pathway.

Caption: Generalized G-protein coupled receptor signaling pathway inhibited by an antagonist.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on safety data for analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][10] In case of accidental exposure, rinse the affected area with plenty of water and seek medical attention if irritation persists.[9]

Conclusion

This compound is a chemical compound with significant potential as an intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its well-defined molecular structure and the presence of versatile halogen substituents make it a valuable tool for the construction of complex and novel molecules. Adherence to established synthesis and safety protocols is essential for its effective and safe utilization in a research setting.

References

- PubChem.2-bromo-N-(4-chlorophenyl)benzamide.[Link]

- Gesundheit.

- Patsnap.Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.[Link]

- LookChem.Cas 426265-73-8,4-Bromo-2-chlorobenzamide.[Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate.Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...).[Link]

- Pharma Focus Asia.The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis.[Link]

- Pharma Focus Asia.Unlocking Chemical Innovation: The Applications of 2-Bromo-4-Chlorobenzaldehyde.[Link]

- Capot Chemical.Material Safety Data Sheet - 2-Bromo-4-chlorobenzaldehyde.[Link]

- PubChem.4-Bromo-2-chlorobenzamide.[Link]

Sources

- 1. halochem.com [halochem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-N-(4-chlorophenyl)benzamide | C13H9BrClNO | CID 763732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

synthesis of 2-Bromo-4-chlorobenzamide starting materials

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chlorobenzamide

Introduction

This compound is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of a variety of high-value chemical entities. Its unique substitution pattern, featuring bromine, chlorine, and amide functional groups, provides multiple reaction sites for further molecular elaboration. This makes it a valuable building block in the development of novel pharmaceuticals and advanced agrochemicals.[1] The strategic placement of the halogen atoms can significantly influence the pharmacological properties of a final drug molecule, including its efficacy and metabolic stability.[1]

This guide provides a comprehensive technical overview of the principal synthetic pathways for preparing this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a critical evaluation of the available synthetic strategies from common starting materials.

Strategic Synthetic Pathways

The synthesis of this compound can be approached from several commercially available precursors. The choice of a specific route is often dictated by factors such as the availability and cost of the starting material, the desired scale of the reaction, equipment availability, and safety considerations associated with the reagents. The most prevalent and logical strategies begin with 2-bromo-4-chlorobenzoic acid, 2-bromo-4-chlorotoluene, or 2-bromo-4-chlorobenzonitrile.

Pathway 1: Amidation of 2-Bromo-4-chlorobenzoic Acid

This is the most direct and frequently employed laboratory-scale synthesis. The methodology involves a two-step, one-pot procedure where the carboxylic acid is first activated to a highly reactive acyl chloride, followed by amination with an ammonia source.[2]

Causality and Mechanistic Insight

The carboxylic acid functional group is not sufficiently electrophilic to react directly with ammonia. Therefore, it must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride. The subsequent nucleophilic acyl substitution by ammonia on the highly electrophilic acyl chloride is a rapid and typically high-yielding reaction.

Diagram of Synthesis from 2-Bromo-4-chlorobenzoic Acid

Caption: Two-step synthesis of this compound from its corresponding carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-chlorobenzoyl Chloride

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chlorobenzoic acid (10.0 g, 42.5 mmol).

-

Reagent Addition: Under a fume hood, add toluene (100 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL). Slowly add thionyl chloride (SOCl₂) (6.6 mL, 90.0 mmol) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-4-chlorobenzoyl chloride, typically a yellow oil or low-melting solid, is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude acyl chloride from the previous step in an inert solvent such as dichloromethane (DCM, 80 mL) in a flask and cool the solution to 0°C in an ice bath.

-

Reagent Addition: With vigorous stirring, slowly add concentrated aqueous ammonium hydroxide (28-30%, 25 mL) dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. A white precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium salts, followed by a small amount of cold DCM. Dry the solid under vacuum to yield this compound.

Data Summary: Pathway 1

| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |

| 1. Acyl Chloride Formation | Thionyl Chloride, DMF (cat.) | Toluene | Reflux (80-90°C) | 2-3 hours | >95% (crude) |

| 2. Amination | Conc. Ammonium Hydroxide | DCM | 0°C to RT | 1-2 hours | 85-95% |

Pathway 2: From 2-Bromo-4-chlorotoluene

This pathway is a viable alternative if 2-bromo-4-chlorotoluene is a more accessible or cost-effective starting material.[3][4] The core of this strategy is the functionalization of the benzylic methyl group. This can be achieved either through direct conversion to a nitrile via ammoxidation or through a two-step process involving oxidation to a carboxylic acid, which then feeds into Pathway 1.

Causality and Mechanistic Insight

Ammoxidation: This is an elegant gas-phase catalytic reaction where the toluene derivative, ammonia, and an oxidant (typically air) are passed over a solid catalyst at high temperatures.[5] The catalyst, often a mixed metal oxide like vanadium-phosphorus oxide, facilitates the complex redox process of oxidizing the methyl group and incorporating nitrogen to form the nitrile.[5]

Oxidation to Carboxylic Acid: This involves using strong chemical oxidants (e.g., KMnO₄, CrO₃) in the liquid phase. The benzylic position is susceptible to oxidation due to the stability of the benzylic radical intermediate formed during the reaction. This route is robust but less atom-economical and generates significant waste compared to catalytic ammoxidation.

Diagram of Synthesis from 2-Bromo-4-chlorotoluene

Caption: Alternative synthetic routes starting from 2-bromo-4-chlorotoluene.

General Protocols

-

Route A (Ammoxidation): This industrial-style process requires specialized high-temperature reactor equipment. A gaseous mixture of 2-bromo-4-chlorotoluene, ammonia, and air is passed over a heated bed of a suitable catalyst to produce 2-bromo-4-chlorobenzonitrile. The nitrile is then hydrolyzed as described in Pathway 3.

-

Route B (Oxidation): In a flask, 2-bromo-4-chlorotoluene is heated with a strong oxidizing agent like potassium permanganate in an aqueous solution. Upon reaction completion, the manganese dioxide byproduct is filtered off, and the resulting 2-bromo-4-chlorobenzoic acid is isolated by acidification and then converted to the amide via Pathway 1.

Pathway 3: Partial Hydrolysis of 2-Bromo-4-chlorobenzonitrile

If 2-bromo-4-chlorobenzonitrile is chosen as the starting material, the synthesis is a single-step conversion.[6] The key challenge in this pathway is controlling the reaction conditions to achieve partial hydrolysis to the amide without significant over-hydrolysis to the less desired carboxylic acid.

Causality and Mechanistic Insight

Nitrile hydrolysis can be catalyzed by either acid or base. The reaction proceeds via the formation of an intermediate (an imidic acid under acidic conditions or an imidate under basic conditions) which is then tautomerized and hydrated to the amide. The amide can then be further hydrolyzed to the carboxylic acid. To favor the amide, milder conditions, such as using a base like sodium hydroxide at controlled temperatures, are often employed.[7]

Diagram of Synthesis from 2-Bromo-4-chlorobenzonitrile

Caption: Direct conversion of 2-bromo-4-chlorobenzonitrile to the target amide.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, suspend 2-bromo-4-chlorobenzonitrile (5.0 g, 23.1 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).

-

Reaction Conditions: Heat the mixture with stirring to 60-80°C. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped once the starting material is consumed to minimize the formation of the carboxylic acid byproduct.

-

Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, acidify the mixture carefully with dilute HCl to a neutral pH to precipitate the amide.

-

Purification: Wash the collected solid with cold water and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be necessary to achieve high purity.

Starting Material and Reagent Safety

Scientific integrity demands a rigorous approach to safety. The reagents used in these syntheses possess significant hazards that must be managed through proper engineering controls and personal protective equipment.

Key Material Properties and Hazards

| Compound | CAS No. | MW ( g/mol ) | Key Hazards |

| 2-Bromo-4-chlorobenzoic Acid | 936-08-3 | 235.46 | Toxic if swallowed, Causes skin and serious eye irritation.[8] |

| 2-Bromo-4-chlorotoluene | 27139-97-5 | 205.48 | Causes skin and serious eye irritation.[3] |

| 2-Bromo-4-chlorobenzonitrile | 57381-49-4 | 216.46 | Toxic if swallowed, in contact with skin, or if inhaled.[6] |

| Thionyl Chloride | 7719-09-7 | 118.97 | Causes severe skin burns and eye damage, Toxic if inhaled, Reacts violently with water.[9][10][11] |

Mandatory Safety Protocol: Handling Thionyl Chloride

Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[10][12] All manipulations must be conducted with extreme caution.

-

Engineering Controls: All work must be performed in a properly functioning chemical fume hood.[12] An eyewash station and safety shower must be immediately accessible.[12][13]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles and a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber).[9][10][12]

-

Handling: Use a syringe or cannula for transfers. Never pour it in the open. Containers must be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials like water and bases.[9][13]

-

Waste Disposal: All thionyl chloride-contaminated materials and waste must be collected in a sealed, compatible container and disposed of as hazardous waste according to institutional guidelines.[12]

Conclusion

The synthesis of this compound is most reliably and directly achieved in a laboratory setting via the amidation of 2-bromo-4-chlorobenzoic acid. This route, involving the activation of the carboxylic acid with thionyl chloride followed by reaction with ammonium hydroxide, is a robust and high-yielding process. While this pathway necessitates stringent safety protocols for handling hazardous reagents, its predictability and effectiveness make it the preferred choice for research and development applications. Alternative routes starting from toluene or nitrile derivatives offer flexibility based on precursor availability but may require more specialized equipment or careful control to ensure selective transformation and high purity of the final product. The selection of the optimal synthetic strategy will ultimately depend on a careful evaluation of scale, cost, safety, and available resources.

References

- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. [Link]

- Thionyl chloride - Product Safety Assessment. Lanxess. [Link]

- Hazard Summary: Thionyl Chloride. New Jersey Department of Health. [Link]

- 2-Bromo-4-chlorobenzoic acid.

- Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

- Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.

- 2-Bromo-4-chlorobenzoic acid | CAS#:936-08-3. Chemsrc. [Link]

- 4-Bromo-2-chlorobenzoic acid.

- Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...

- Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 2-Bromo-4-chloroaniline. NIST WebBook. [Link]

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

- 4-Bromo-2-chlorobenzamide.

- 2-Bromo-4-chlorobenzonitrile.

- Ammoxidation catalyst for o-chlorotoluene.

- 2-Bromo-4-chloro-1-methylbenzene.

- Preparation method of 5-bromo-2-chlorobenzoic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl | CID 609898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-chlorotoluene | 27139-97-5 | FB64647 | Biosynth [biosynth.com]

- 5. CN1021548C - Ammoxidation catalyst for o-chlorotoluene - Google Patents [patents.google.com]

- 6. 2-Bromo-4-chlorobenzonitrile | C7H3BrClN | CID 23498524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. lanxess.com [lanxess.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. drexel.edu [drexel.edu]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to 2-Bromo-4-chlorobenzamide: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorobenzamide, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, synthesis protocols, physicochemical properties, and potential applications, with a focus on providing practical insights and the scientific rationale behind the discussed methodologies.

Chemical Identity and Nomenclature

IUPAC Name: this compound

Synonyms: While "this compound" is the standard nomenclature, it is a relatively niche compound with limited established synonyms in common chemical commerce.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical and spectroscopic properties of this compound is presented below. It is important to note that due to its status as a specialized intermediate, extensive experimental data is not widely published. The spectral data provided is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 131002-01-2 |

| Molecular Formula | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Melting Point | Not reported; likely >150 °C based on related structures |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (3H) expected in the δ 7.0-8.0 ppm range. Amide protons (2H) expected as a broad singlet. |

| ¹³C NMR | Carbonyl carbon (C=O) expected around δ 165-170 ppm. Aromatic carbons (6C) expected in the δ 120-140 ppm range. |

| IR Spectroscopy | N-H stretching (amide) around 3400-3200 cm⁻¹ (two bands). C=O stretching (amide I) around 1680-1650 cm⁻¹. N-H bending (amide II) around 1650-1620 cm⁻¹. C-Br and C-Cl stretching in the fingerprint region (<1000 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 233/235/237 due to isotopic distribution of Br and Cl. |

Synthesis of this compound

The most logical and industrially scalable synthesis of this compound proceeds via a two-step sequence starting from 2-bromo-4-chlorobenzoic acid. This involves the formation of an acyl chloride intermediate, which is subsequently reacted with an ammonia source.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-4-chlorobenzoyl Chloride

Principle: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active catalytic species.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chlorobenzoic acid (1 equivalent).

-

Under a fume hood, add an excess of thionyl chloride (3-5 equivalents) and a catalytic amount of DMF (a few drops).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-4-chlorobenzoyl chloride, a yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

Principle: The highly electrophilic acyl chloride readily reacts with a nucleophilic ammonia source, such as aqueous ammonium hydroxide, to form the stable amide product. The reaction is typically performed at low temperatures to control its exothermicity.

Experimental Protocol:

-

In a separate flask, cool an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30%) in an ice bath.

-

Dissolve the crude 2-bromo-4-chlorobenzoyl chloride from the previous step in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution.

-

A precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any ammonium salts, followed by a small amount of cold solvent to aid drying.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents and the presence of the amide functional group.

Key Reactivity Insights:

-

Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for selective functionalization at the 2-position of the benzene ring, introducing new carbon-carbon or carbon-heteroatom bonds while leaving the chlorine atom intact for potential subsequent transformations.

-

Amide Chemistry: The amide group can participate in various reactions, including hydrolysis, reduction, or serve as a directing group in certain ortho-metalation reactions.

Applications as a Pharmaceutical Intermediate:

Halogenated benzamides are prevalent structural motifs in a wide range of biologically active molecules.[2] While specific examples citing this compound as a direct precursor are not abundant in public literature, its structural features make it a valuable building block for the synthesis of more complex pharmaceutical targets. The related compound, 2-bromo-4-chlorobenzaldehyde, is recognized as a key intermediate in the synthesis of novel drug candidates, underscoring the importance of this substitution pattern in medicinal chemistry.[3] The ability to selectively functionalize the bromo- and chloro-positions allows for the systematic exploration of the chemical space around the benzamide core, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data for structurally related compounds such as 4-chlorobenzamide and other halogenated aromatics, the following precautions should be observed:

-

Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to be a skin and eye irritant.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid creating dust. Ensure all equipment is dry before use, especially when handling the acyl chloride intermediate, which is moisture-sensitive.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.

Conclusion

This compound is a valuable, albeit specialized, intermediate in organic synthesis. Its preparation from the corresponding carboxylic acid is straightforward, and its differential halogen reactivity provides a versatile platform for the construction of more complex molecules. For researchers in medicinal chemistry and drug development, this compound offers a strategic entry point for the synthesis of novel compounds with potential therapeutic applications. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

[4] PubChem. 2-bromo-N-(4-chlorophenyl)benzamide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/763732] [5] ChemicalBook. 2-Bromo-4-chlorobenzaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesispath_84459-33-6.htm] Sigma-Aldrich. 2-Bromo-4-chlorobenzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/777757] [6] ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. [URL: https://www.researchgate.net/figure/Scheme-1-Reactions-of-2-bromo-N-benzyl-benzamide-and-2-chloro-N-phenyl-benzamide-with_fig1_344586695] [7] Sciencemadness.org. synthesis of 2-bromobenzoyl chloride. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=114280] [8] Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. [URL: https://patents.google.com/patent/CN111099975A/en] [9] Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [URL: https://eureka.patsnap.com/patent/CN106279311A] [10] PubChem. 2-Bromo-4-chlorobenzoyl chloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21313307] [11] LookChem. Cas 426265-73-8,4-Bromo-2-chlorobenzamide. [URL: https://www.lookchem.com/cas-426/426265-73-8.html] [3] The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. [URL: https://www.chemical-book.com/news/the-pivotal-role-of-2-bromo-4-chlorobenzaldehyde-in-modern-organic-synthesis-1002.html] [12] Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction] [13] Guidechem. What is the synthesis route of 2-Chlorobenzoyl chloride? - FAQ. [URL: https://www.guidechem.com/faq/what-is-the-synthesis-route-of-2-chlorobenzoyl-chloride-item-20191.html] [14] Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-N-phenylbenzamide in Cross-Coupling Reactions. [URL: https://www.benchchem.com/product/b15476161/reactivity-comparison] [15] ChemicalBook. 446855-40-9(2-bromo-N-[(4-chlorophenyl)methyl]benzamide) Product Description. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0781077.htm] [16] PubChem. 2-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13154710] [17] Benchchem. 4-Chlorobenzamide: A Versatile Building Block in Modern Organic Synthesis. [URL: https://www.benchchem.com/product/b15476161/synthesis-applications] [1] Benchchem. A Comparative Analysis of Reactivity: 4-Chlorobenzamide vs. 4-Bromobenzamide. [URL: https://www.benchchem.com/product/b15476161/reactivity-analysis] [2] Benchchem. 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. [URL: https://www.benchchem.com/product/b15476161/medicinal-chemistry-applications] [18] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-coupling-guide] [19] PrepChem.com. Synthesis of 2-bromobenzoyl chloride. [URL: https://www.prepchem.com/synthesis-of-2-bromobenzoyl-chloride/] [20] Benchchem. Application Notes and Protocols for the Use of 4-Bromo-N-chlorobenzamide in Synthetic Chemistry. [URL: https://www.benchchem.com/product/b15476161/application-notes] [21] Organic Syntheses Procedure. Benzoyl chloride, o-chloro. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0155] [22] Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm] [23] National Institute of Standards and Technology. C(10)H(14)N(2) - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13078041]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-bromo-N-(4-chlorophenyl)benzamide | C13H9BrClNO | CID 763732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - synthesis of 2-bromobenzoyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 9. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cas 426265-73-8,4-Bromo-2-chlorobenzamide | lookchem [lookchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Page loading... [guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 446855-40-9 CAS MSDS (2-bromo-N-[(4-chlorophenyl)methyl]benzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 2-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Yoneda Labs [yonedalabs.com]

- 19. prepchem.com [prepchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. C(10)H(14)N(2) [webbook.nist.gov]

spectroscopic data for 2-Bromo-4-chlorobenzamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-chlorobenzamide

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive analysis of the , a substituted benzamide with potential applications in medicinal chemistry and materials science. By delving into the principles and practical application of key analytical techniques, this document aims to equip the reader with the expertise to interpret and leverage spectroscopic data for this and similar compounds.

Molecular Structure and Overview

This compound possesses a benzene ring substituted with a bromine atom, a chlorine atom, and a carboxamide group. This arrangement of electron-withdrawing groups and a hydrogen-bonding capable amide moiety dictates its chemical reactivity and spectroscopic behavior. A precise understanding of its spectral signatures is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the peaks in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum at a standard frequency (e.g., 400 or 500 MHz). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide protons will appear as two broad singlets due to their exchange with the solvent and quadrupole broadening from the adjacent nitrogen atom.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.85 | d | ~2.0 |

| H-5 | 7.50 | dd | ~8.5, ~2.0 |

| H-3 | 7.40 | d | ~8.5 |

| -NH₂ | 7.5 - 8.5 | br s | - |

Predicted data is based on standard chemical shift values and substituent effects.

The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the electronegative halogen substituents and the carbonyl group. The splitting patterns arise from the coupling between adjacent protons. For instance, H-5 is a doublet of doublets due to coupling with both H-3 and H-6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for optimal performance.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at a suitable frequency (e.g., 100 or 125 MHz). A larger number of scans is necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data using Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the carbon atoms of the benzene ring and one for the carbonyl carbon of the amide group.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168.5 |

| C-1 | 138.0 |

| C-3 | 132.5 |

| C-5 | 131.0 |

| C-6 | 130.0 |

| C-4 | 128.0 |

| C-2 | 121.0 |

Predicted data is based on standard chemical shift values and substituent effects.

The carbonyl carbon (C=O) is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to the halogens (C-2 and C-4) are significantly shielded or deshielded depending on the interplay of inductive and resonance effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: A background spectrum of the empty ATR crystal or the KBr pellet is recorded.

-

Data Acquisition: The sample spectrum is then recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR Spectrum Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide and aromatic functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3400-3500 | Medium |

| N-H stretch (symmetric) | 3200-3400 | Medium |

| C=O stretch (Amide I) | 1650-1680 | Strong |

| N-H bend (Amide II) | 1600-1640 | Medium |

| C-Br stretch | 500-600 | Medium |

| C-Cl stretch | 700-800 | Medium |

The two N-H stretching bands are characteristic of a primary amide. The strong absorption band for the C=O stretch is a prominent feature of the spectrum. The positions of the C-Br and C-Cl stretching vibrations are in the fingerprint region and can be used for confirming the presence of these halogens.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions from the sample molecules.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum Analysis

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, which have multiple stable isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the presence and number of bromine and chlorine atoms in the molecule.

Expected Isotopic Pattern for the Molecular Ion:

-

[M]⁺ (C₇H₅BrClNO): m/z = 233.9 (for ⁷⁹Br and ³⁵Cl)

-

[M+2]⁺: m/z = 235.9 (due to ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)

-

[M+4]⁺: m/z = 237.9 (due to ⁸¹Br and ³⁷Cl)

The major fragmentation pathways would likely involve the loss of the amide group, bromine, or chlorine atoms, leading to characteristic fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- PubChem. This compound.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-4-chlorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-4-chlorobenzamide, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of spectral features, theoretical underpinnings of chemical shifts and coupling constants, and robust experimental protocols. By integrating predictive data with empirical principles derived from structurally analogous compounds, this guide serves as a practical reference for the structural elucidation and quality control of this and similar halogenated benzamides.

Introduction: The Structural Significance of this compound

This compound is a disubstituted aromatic amide whose utility in organic synthesis is predicated on the selective reactivity of its functional groups. The amide moiety, the bromine atom, and the chlorine atom each provide a handle for a variety of chemical transformations. Accurate and unambiguous structural characterization is therefore paramount to ensure the integrity of starting materials and the success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the non-destructive elucidation of molecular structure in solution.[1] This guide will delve into the specific NMR characteristics of this compound, providing a foundational understanding for its identification and analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The chemical shifts and coupling patterns of the aromatic protons are governed by the electronic effects of the bromo, chloro, and carbamoyl substituents.

Aromatic Region (δ 7.0-8.0 ppm)

The benzene ring of this compound contains three protons, which will present as a complex splitting pattern due to their unique chemical environments. The bromine atom at the C2 position and the chlorine atom at the C4 position exert both inductive (-I) and mesomeric (+M) effects, which influence the electron density at the adjacent carbon and hydrogen atoms.

Based on the analysis of related compounds such as 2-bromobenzamide[2], 4-chlorobenzamide[3], and 2-chlorobenzamide[4], we can predict the following spectral features:

-

H-6: This proton is expected to be the most deshielded of the aromatic protons due to the ortho-relationship with the electron-withdrawing carbonyl group of the amide. It will likely appear as a doublet.

-

H-5: This proton is situated between the two halogen substituents and will experience their combined electronic effects. It is predicted to appear as a doublet of doublets.

-

H-3: This proton is ortho to the bromine atom and meta to the chlorine atom and the amide group. It is expected to be the most upfield of the aromatic protons and will likely present as a doublet.

Amide Region (δ 5.5-8.5 ppm)

The two amide protons (-NH₂) are diastereotopic in many environments, especially in solvents like DMSO-d₆ that can engage in hydrogen bonding.[5][6] This can result in two distinct broad singlets. In a non-hydrogen bonding solvent like CDCl₃, they may appear as a single broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.[7]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.6 - 7.8 | Doublet (d) | JH6-H5 = 8.0 - 9.0 |

| H-5 | 7.4 - 7.6 | Doublet of Doublets (dd) | JH5-H6 = 8.0 - 9.0, JH5-H3 = 2.0 - 3.0 |

| H-3 | 7.3 - 7.5 | Doublet (d) | JH3-H5 = 2.0 - 3.0 |

| -NH₂ | 5.5 - 8.5 | Broad Singlet(s) (br s) | N/A |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the directly attached atoms and the overall electronic distribution in the aromatic ring.

Carbonyl Carbon (δ 165-170 ppm)

The carbonyl carbon of the amide group is typically found in this downfield region of the spectrum, a characteristic feature of benzamides.[1]

Aromatic Carbons (δ 120-140 ppm)

The six aromatic carbons will have chemical shifts determined by the substituents. The carbons directly attached to the halogens (C-2 and C-4) will be significantly influenced. The ipso-carbon attached to the amide group (C-1) will also have a distinct chemical shift.

Predicted ¹³C NMR Data Summary

The following table provides the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on benzene rings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 135 - 140 |

| C-2 | 118 - 123 |

| C-3 | 130 - 134 |

| C-4 | 133 - 138 |

| C-5 | 127 - 131 |

| C-6 | 129 - 133 |

Experimental Protocols

To obtain high-quality NMR spectra of this compound, meticulous sample preparation and appropriate instrument parameter selection are crucial.

NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.[8][9][10]

Materials:

-

This compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

-

Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if solubility is an issue.

-

Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube to remove any particulate matter.[9]

-

Cap the NMR tube securely and label it appropriately.

-

Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Caption: Key 2D NMR correlations for this compound.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, a COSY spectrum would show cross-peaks between H-5 and H-6, and between H-5 and H-3, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks between H-3 and C-3, H-5 and C-5, and H-6 and C-6, allowing for the unambiguous assignment of the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include those from H-6 to the carbonyl carbon and C-2, and from H-3 to C-1 and C-5, providing definitive evidence for the overall structure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound and assess its purity. The application of 1D and 2D NMR techniques, guided by the principles and protocols outlined in this guide, is essential for the rigorous characterization of this important synthetic intermediate. The combination of predictive analysis and established spectroscopic principles provides a powerful framework for the structural elucidation of novel and known compounds in the field of drug discovery and development.

References

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.

- University of Oxford. (n.d.). How to Prepare Samples for NMR.

- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.

- University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources.

- Reddit. (2022, February 21). Good resources for learning the theory behind NMR?

- Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 504-511.

- Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149.

- Ohio State University, Foster Group. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance).

- University of Oxford. (n.d.). NMR Textbooks.

- Singh, P., et al. (2015). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(1), 77-82.

- ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.

- Lee, S., et al. (2022). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.

- SpectraBase. (n.d.). benzamide, 2-bromo-N-[2-[(4-chloro-2-nitrophenyl)amino]ethyl]-.

- Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Ingenta Connect.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461).

- Royal Society of Chemistry. (2018). Supporting Information.

- PubChem. (n.d.). 2-bromo-N-(4-chlorophenyl)benzamide.

- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847.

- Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds.

- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

- FDA Global Substance Registration System (GSRS). (n.d.). 4-BROMO-2-CHLOROBENZAMIDE.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- PubChem. (n.d.). 4-Bromo-2-chlorobenzamide.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.

Sources

- 1. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Chlorobenzamide(609-66-5) 13C NMR [m.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bmse000668 Benzamide at BMRB [bmrb.io]

- 7. rsc.org [rsc.org]

- 8. 2-bromo-N-(4-chlorophenyl)benzamide | C13H9BrClNO | CID 763732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947) [hmdb.ca]

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromo-4-chlorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-4-chlorobenzamide, a molecule of interest in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere description of the spectrum to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will explore the causality behind experimental choices, from sample preparation to spectral acquisition, and meticulously assign the characteristic absorption bands to their corresponding molecular vibrations. This guide serves as a practical reference for identifying and characterizing halogenated benzamides, ensuring scientific integrity through verifiable protocols and authoritative citations.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing rapid, non-destructive molecular fingerprinting of solids, liquids, and semi-solids with minimal sample preparation.[1][2] The technique probes the vibrational modes of chemical bonds within a molecule by exposing it to infrared radiation.[3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in a characteristic peak in the spectrum. The resulting spectrum is a unique "fingerprint" that is highly sensitive to the molecular environment, making FT-IR an ideal tool for confirming the identity and purity of active pharmaceutical ingredients (APIs) and excipients.[1][4]

This compound is a primary aromatic amide featuring a rich array of functional groups: a primary amide (-CONH₂), a benzene ring with di-substitution, a carbon-bromine bond, and a carbon-chlorine bond. Each of these structural components gives rise to distinct vibrational signatures in the mid-IR range (4000-400 cm⁻¹), allowing for a thorough structural confirmation.

Molecular Structure and Expected Vibrational Modes

Understanding the molecular structure is paramount to interpreting its FT-IR spectrum. The key vibrational modes we anticipate observing for this compound are illustrated below.

Caption: Key functional groups and structure of this compound.

Experimental Protocol: A Self-Validating System

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation method. The choice of method is dictated by the physical state of the sample and the desired analytical outcome. For a solid compound like this compound, Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique are the most common and reliable methods.[5][6]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is a favored technique due to its speed and minimal sample preparation.[2][4] It works by pressing the sample against a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for the absorption spectrum to be measured.[6]

Protocol: ATR-FTIR Analysis

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or residual solvent signals from the final sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the finely powdered this compound sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is critical for a high-quality, reproducible spectrum.[7]

-

Data Acquisition: Collect the spectrum. Typical parameters for a high-quality spectrum are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[7][8]

-

Post-Analysis Cleaning: Thoroughly clean the crystal and anvil tip after the measurement to prevent cross-contamination.

Method 2: Potassium Bromide (KBr) Pellet

The KBr pellet method is a traditional transmission technique that involves dispersing the solid sample within an IR-transparent matrix.[6][9]

Protocol: KBr Pellet Preparation and Analysis

-

Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes. The goal is to reduce the sample's particle size to less than the wavelength of the incident IR radiation (typically <2 microns) to minimize light scattering (the Christiansen effect), which can distort spectral bands.[10][11]

-

Pellet Pressing: Transfer the fine powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet. A cloudy or opaque pellet indicates insufficient grinding, excessive moisture, or uneven pressure.[5]

-

Data Acquisition: Place the KBr pellet into the spectrometer's sample holder. Run a background spectrum using an empty sample holder or a blank KBr pellet. Then, acquire the sample spectrum using similar acquisition parameters as for ATR.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is analyzed by dividing it into distinct regions corresponding to the vibrations of its constituent functional groups.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

-

N-H Stretching: As a primary amide, this compound exhibits two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations of the -NH₂ group.[12][13] In the solid state, extensive intermolecular hydrogen bonding causes these peaks to broaden and shift to lower wavenumbers compared to their positions in dilute solution.[14] Expect to see a pair of medium-to-strong, moderately broad bands in the 3350 - 3180 cm⁻¹ region.[14] The higher frequency band is the asymmetric stretch, and the lower frequency band is the symmetric stretch.

-

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzene ring typically appear as weaker, sharper peaks just above 3000 cm⁻¹. Look for absorptions in the 3100 - 3000 cm⁻¹ range.

The Carbonyl and Amide Bending Region (1700 - 1500 cm⁻¹)

-

Amide I Band (C=O Stretch): This is one of the most intense and characteristic peaks in the spectrum. For solid-state primary aromatic amides, the C=O stretching vibration (Amide I band) appears as a very strong, sharp absorption typically between 1680 - 1630 cm⁻¹ .[13] Its exact position is influenced by conjugation with the aromatic ring and hydrogen bonding.[15][16]

-

Amide II Band (N-H Bend): Primary amides also show a strong N-H in-plane bending or "scissoring" vibration. In solid samples, this band, known as the Amide II band, is found between 1650 - 1620 cm⁻¹ .[3][13] It often appears very close to, or sometimes overlapping with, the Amide I band.[14]

The Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, making it a true "fingerprint."[17][18][19] While complex, several key vibrations can be assigned.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a series of medium-to-sharp peaks in the 1600 - 1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in primary amides is typically observed near 1400 cm⁻¹ .[14]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to strong C-H out-of-plane bending ("wagging") absorptions in the 900 - 800 cm⁻¹ region. These bands can be highly diagnostic of the substitution pattern.

-

Carbon-Halogen Vibrations: The absorptions for carbon-halogen bonds are mass-sensitive and appear at lower frequencies.[20]

Summary of Characteristic Absorptions

The expected FT-IR absorption bands for this compound are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |